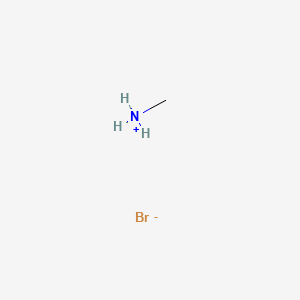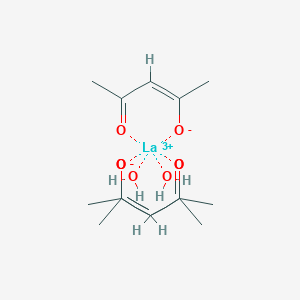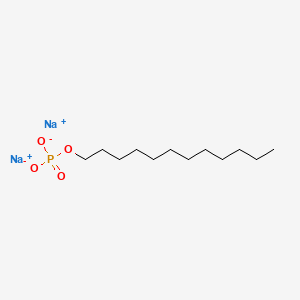
Methylammonium bromide
Overview
Description
Methylammonium bromide is an organic halide with the chemical formula CH₃NH₃Br. It is the salt of methylammonium and bromide ions. This compound appears as a colorless, water-soluble solid and is commonly used as a precursor in the synthesis of perovskite materials, particularly in the field of solar cell technology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylammonium bromide can be synthesized through a straightforward chemical reaction involving methylamine and hydrogen bromide. The general steps are as follows:
- Methylamine (CH₃NH₂) reacts with hydrogen bromide (HBr) to form this compound (CH₃NH₃Br).
- The reaction is typically carried out in an aqueous solution at room temperature, and the product is then crystallized out of the solution .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
- Reacting methylamine gas with hydrogen bromide gas in a controlled environment.
- The resulting solution is then concentrated and cooled to precipitate the this compound crystals, which are subsequently filtered and dried .
Chemical Reactions Analysis
Types of Reactions: Methylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Formation of Quaternary Ammonium Salts: Reacting with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions (OH⁻), cyanide ions (CN⁻), and other halide ions (Cl⁻, I⁻).
Reaction Conditions: Typically carried out in aqueous or alcoholic solutions at room temperature.
Major Products:
Quaternary Ammonium Salts: These are formed when this compound reacts with alkyl halides.
Substituted Ammonium Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Methylammonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which methylammonium bromide exerts its effects is through its role as a precursor in the formation of perovskite materials. In perovskite solar cells, this compound helps improve the crystal structure and stability of the perovskite film, leading to enhanced photovoltaic performance. The molecular targets and pathways involved include the formation of a stable perovskite lattice structure, which is crucial for efficient light absorption and charge transport .
Comparison with Similar Compounds
- Methylammonium chloride (CH₃NH₃Cl)
- Methylammonium iodide (CH₃NH₃I)
- Formamidinium bromide (CH₃(NH₂)₂Br)
Comparison:
- Methylammonium chloride and iodide: These compounds are similar to methylammonium bromide in terms of their chemical structure and use as precursors in perovskite synthesis. the choice of halide (chloride, bromide, iodide) can affect the optical and electronic properties of the resulting perovskite material .
- Formamidinium bromide: This compound is also used in perovskite solar cells but offers different stability and efficiency characteristics compared to this compound .
This compound stands out due to its balanced properties, making it a popular choice for researchers working on perovskite solar cells and other optoelectronic applications.
Properties
IUPAC Name |
methylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWNAMNOYHCTSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH3+].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218868 | |
| Record name | Methylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6876-37-5 | |
| Record name | Methylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80218868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylammonium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDV5PY4944 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B8034521.png)
![(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(2+);diacetate;hydrate](/img/structure/B8034529.png)







